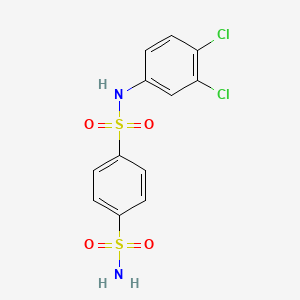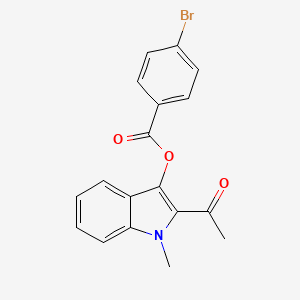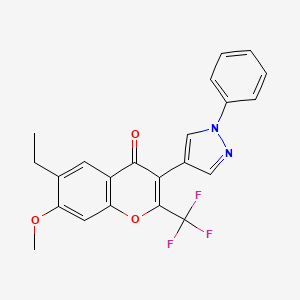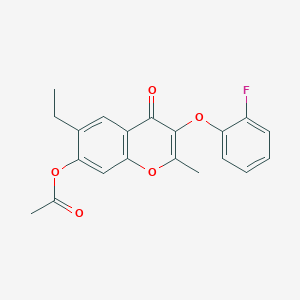
4-N-(3,4-dichlorophenyl)benzene-1,4-disulfonamide
Vue d'ensemble
Description
4-N-(3,4-dichlorophenyl)benzene-1,4-disulfonamide is a chemical compound known for its unique structure and potential applications in various fields. It consists of a benzene ring substituted with a 3,4-dichlorophenyl group and two sulfonamide groups at the 1 and 4 positions. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(3,4-dichlorophenyl)benzene-1,4-disulfonamide typically involves a multi-step process. One common method includes the chlorosulfonation of benzene derivatives followed by ammonolysis. For instance, the intermediate 4-ethoxy-1,3-benzenedisulfo chloride can be reacted with 3,4-dichloroaniline in the presence of a solvent like dichloromethane at room temperature under magnetic stirring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-N-(3,4-dichlorophenyl)benzene-1,4-disulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while oxidation may produce sulfonic acids.
Applications De Recherche Scientifique
4-N-(3,4-dichlorophenyl)benzene-1,4-disulfonamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential antibacterial and antioxidant activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-N-(3,4-dichlorophenyl)benzene-1,4-disulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N′,N′-Tetrachlorobenzene-1,3-disulfonamide: A similar compound with different substitution patterns.
Poly(N,N′-dichloro-N-ethyl-benzene-1,3-disulfonamide): Another related compound used as a catalyst.
Uniqueness
4-N-(3,4-dichlorophenyl)benzene-1,4-disulfonamide is unique due to its specific substitution pattern and the presence of both sulfonamide groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
IUPAC Name |
4-N-(3,4-dichlorophenyl)benzene-1,4-disulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O4S2/c13-11-6-1-8(7-12(11)14)16-22(19,20)10-4-2-9(3-5-10)21(15,17)18/h1-7,16H,(H2,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICZKPYKSUPCNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde](/img/structure/B3705747.png)
![ETHYL 2-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE](/img/structure/B3705759.png)

![3-(5-bromo-2-methoxyphenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide](/img/structure/B3705769.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B3705778.png)
![4-tert-butyl-N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3705783.png)
![(5Z)-1-[2-(4-fluorophenyl)ethyl]-5-[(4-propan-2-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3705785.png)
![2-[(3-ethyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B3705805.png)
![1-[4-(3,4-dihydroquinolin-1(2H)-yl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3705809.png)
![3-chloro-4-ethoxy-N-[3-(2-methylpropanoylamino)phenyl]benzamide](/img/structure/B3705816.png)


![2-bromo-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B3705834.png)
![methyl {[6-ethyl-3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B3705841.png)
